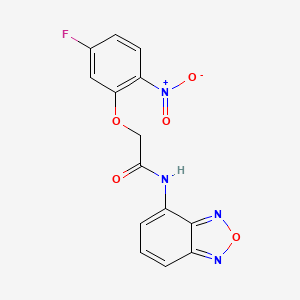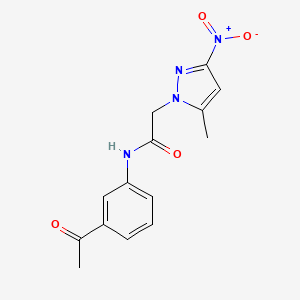![molecular formula C15H19N3S B11069310 7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11069310.png)
7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of pyranopyridines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiopyrano ring, and a cyanide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid, leading to the formation of the desired product through intramolecular cyclization . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The cyanide group and other functional groups can participate in substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenous acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a wide range of substituted pyranopyridines.
科学研究应用
7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyranopyridines: Compounds with similar pyranopyridine structures can have comparable chemical properties and applications.
Uniqueness
The uniqueness of 7,7-DIMETHYL-2-(1-PYRROLIDINYL)-7,8-DIHYDRO-5H-THIOPYRANO[4,3-B]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C15H19N3S |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
7,7-dimethyl-2-pyrrolidin-1-yl-5,8-dihydrothiopyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3S/c1-15(2)8-13-12(10-19-15)7-11(9-16)14(17-13)18-5-3-4-6-18/h7H,3-6,8,10H2,1-2H3 |
InChI 键 |
ULCIGEHBDOHKIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=NC(=C(C=C2CS1)C#N)N3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11069228.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11069229.png)
![[5-[(Furan-2-carbonyl)amino]-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11069241.png)
![Benzyl 5-(4-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069246.png)
![1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine](/img/structure/B11069250.png)

![4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11069266.png)

![Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11069275.png)
![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)


![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11069303.png)
